

# Discovery and First Identification of ADB-BUTINACA in Europe: A Technical Overview

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## Compound of Interest

Compound Name: *Adb-butinaca*

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## Introduction

**ADB-BUTINACA** (N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-butyl-1H-indazole-3-carboxamide) is a potent synthetic cannabinoid receptor agonist (SCRA) that has emerged on the European new psychoactive substances (NPS) market. This technical guide provides a comprehensive overview of its initial discovery and identification in Europe, detailing the analytical methodologies employed, key quantitative findings, and the metabolic pathways elucidated through early research. This document is intended to serve as a core resource for researchers, forensic scientists, and professionals in drug development and monitoring.

## First European Identification and Subsequent Detections

The first documented appearance of **ADB-BUTINACA** in Europe was in Sweden in the summer of 2019.<sup>[1][2][3]</sup> A seizure of the substance was first reported in July 2019, with another documented seizure in September of the same year.<sup>[1]</sup> Following these initial findings, **ADB-BUTINACA** was rapidly identified in numerous other European nations, indicating its swift integration into the illicit drug market. By early 2021, its prevalence had significantly increased, with notable detections in forensic toxicology cases and seizures in several countries.<sup>[2][3]</sup>

For instance, between January and July 2021, **ADB-BUTINACA** was detected in 60.4% of SCRA-infused papers seized in Scottish prisons, highlighting its rapid spread within specific environments.<sup>[2][4]</sup> The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) formally noted the first identification of **ADB-BUTINACA** on September 23, 2019.<sup>[5]</sup> Subsequent reports from the EU Early Warning System have continued to monitor its presence across the continent.<sup>[1][6]</sup>

## Quantitative Data Summary

The following tables summarize the key quantitative data related to the initial detection and prevalence of **ADB-BUTINACA** in Europe.

Parameter	Finding	Country/Region	Date	Source
First Documented Seizure	Seizure of ADB-BUTINACA	Sweden	July 2019	<sup>[1]</sup>
First EMCDDA Notification	Formal identification reported	Europe	September 23, 2019	<sup>[5]</sup>
Forensic Toxicology Cases	Detection in 13 routine cases	Sweden	March - June 2020	<sup>[2][7]</sup>
Prevalence in Prison Seizures	60.4% of seized SCRA-infused papers contained ADB-BUTINACA	Scotland	January - July 2021	<sup>[2][4]</sup>
Related Substance Detection	ADB-4en-PINACA first detected	Scotland	December 2020	<sup>[2]</sup>

Sample Type	Analyte	Concentration Range	Location	Source
Postmortem Blood (Femoral)	ADB-BUTINACA	34.5 ng/mL	Germany (Case Report)	<a href="#">[8]</a> <a href="#">[9]</a>
Postmortem Blood (Heart)	ADB-BUTINACA	101 ng/mL	Germany (Case Report)	<a href="#">[8]</a> <a href="#">[9]</a>
Postmortem Urine	ADB-BUTINACA	3.1 ng/mL	Germany (Case Report)	<a href="#">[8]</a> <a href="#">[9]</a>
Postmortem Dog Blood	ADB-BUTINACA	8.1 ng/mL	Poland (Case Report)	<a href="#">[10]</a>
Postmortem Dog Lung	ADB-BUTINACA	6.4 ng/g	Poland (Case Report)	<a href="#">[10]</a>
Postmortem Dog Stomach	ADB-BUTINACA	1.5 ng/g	Poland (Case Report)	<a href="#">[10]</a>
Postmortem Dog Liver	ADB-BUTINACA	1.8 ng/g	Poland (Case Report)	<a href="#">[10]</a>
Postmortem Dog Kidney	ADB-BUTINACA	0.4 ng/g	Poland (Case Report)	<a href="#">[10]</a>

## Experimental Protocols for Identification

The identification of **ADB-BUTINACA** in seized materials and biological samples has been accomplished using a suite of advanced analytical techniques. The primary methods cited in the initial European findings include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS).

## Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a commonly employed technique for the analysis of volatile and semi-volatile compounds. For SCRA<sub>s</sub> like **ADB-BUTINACA**, it provides robust separation and fragmentation patterns for identification.

- **Sample Preparation:** Seized powders or herbal materials are typically extracted with an organic solvent such as methanol or acetonitrile. The extract is then filtered and may be derivatized to improve thermal stability and chromatographic performance, although this is not always necessary.
- **Instrumentation:** An Agilent 8890 GC coupled with a 5977B MS detector has been used.[\[11\]](#)
- **Chromatographic Conditions:**
  - **Column:** A non-polar DB-5MS column ((5%-phenyl)-methylpolysiloxane) is often used initially.[\[11\]](#) However, co-elution with synthetic precursors like ADB-INACA can occur.[\[11\]](#) An improved separation can be achieved with alternative column chemistry.
  - **Injector Temperature:** 300°C.[\[11\]](#)
  - **Oven Temperature Program:** Initial temperature of 50°C held for 1 minute, then ramped at 30°C per minute to 300°C.[\[11\]](#)
  - **Carrier Gas:** Helium at a constant flow rate of 2 ml/min.[\[11\]](#)
  - **Injection Mode:** Split injection (e.g., 15:1).[\[11\]](#)
- **Mass Spectrometry:** Electron ionization (EI) at 70 eV is standard. The resulting mass spectrum is compared against reference libraries for identification.

## Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with tandem (MS/MS) or high-resolution (e.g., QTOF, Orbitrap) analyzers, is crucial for the analysis of thermally labile compounds and for the identification of metabolites in biological fluids.

- **Sample Preparation (Biological Samples):**
  - **Urine:** Samples are often subjected to enzymatic hydrolysis (e.g., with  $\beta$ -glucuronidase) to cleave glucuronide conjugates.[\[12\]](#) This is followed by solid-phase extraction (SPE) for sample clean-up and concentration.[\[12\]](#)

- Blood/Tissues: Protein precipitation with a solvent like acetonitrile is a common first step, followed by centrifugation. The supernatant may then be further purified by SPE or liquid-liquid extraction.
- Instrumentation: An LC system (e.g., Agilent 1260) coupled to a triple quadrupole (e.g., Sciex 4500 QTRAP) or a high-resolution mass spectrometer (e.g., LC-QTOF-MS) is utilized.[\[10\]](#)[\[12\]](#)[\[13\]](#)
- Chromatographic Conditions:
  - Column: A reverse-phase C18 column (e.g., Zorbax Eclipse XDB-C18) is typically used.[\[12\]](#)
  - Mobile Phases: A gradient elution is employed, commonly with a mixture of an aqueous phase (e.g., 2 mM ammonium formate with 0.2% formic acid in water) and an organic phase (e.g., 2 mM ammonium formate with 0.2% formic acid in methanol).[\[12\]](#)
- Mass Spectrometry:
  - Ionization: Electrospray ionization (ESI) in positive ion mode is standard.
  - Data Acquisition: For quantitative analysis, Multiple Reaction Monitoring (MRM) is used on tandem quadrupole instruments.[\[12\]](#) For metabolite identification, full scan and product ion scans are performed on high-resolution instruments.

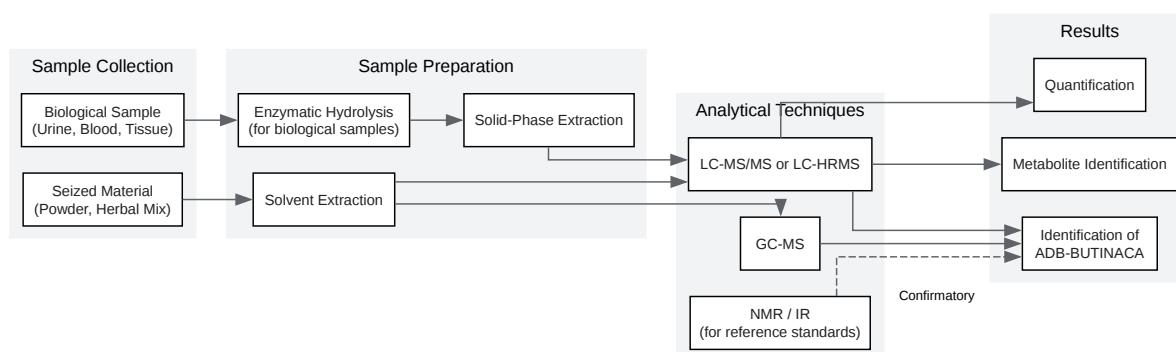
## Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

For the definitive structural elucidation of new substances, spectroscopic techniques are indispensable.

- $^1\text{H}$  and  $^{13}\text{C}$  NMR: Used for the characterization of reference standards of **ADB-BUTINACA**.[\[1\]](#)
- Infrared Spectroscopy (IR): Provides information on the functional groups present in the molecule and has been used for the characterization of **ADB-BUTINACA**.[\[1\]](#)

## Visualizing Workflows and Pathways

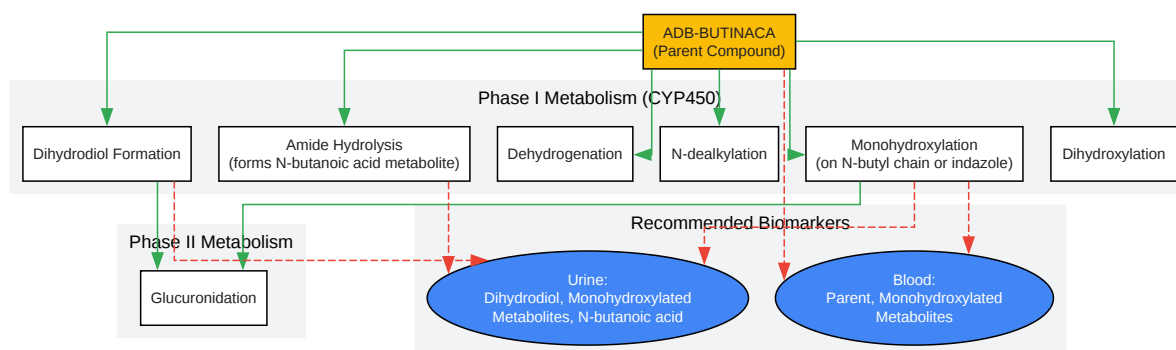
To better illustrate the processes involved in the identification and metabolism of **ADB-BUTINACA**, the following diagrams are provided.



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Caption: General analytical workflow for the identification of **ADB-BUTINACA**.

The metabolism of **ADB-BUTINACA** is extensive and primarily mediated by the cytochrome P450 (CYP450) enzyme system, with CYP2C19, CYP3A4, and CYP3A5 being the predominant isoforms involved.[1] The main metabolic transformations include hydroxylation, oxidation, and hydrolysis.



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Caption: Proposed metabolic pathway of **ADB-BUTINACA**.

Research has shown that monohydroxylation is a predominant Phase I metabolic pathway.[1] The dihydrodiol metabolite has been suggested as a primary urinary biomarker due to its abundance.[1][14] For blood analysis, the parent compound and its monohydroxylated metabolites are considered the most reliable targets.[1][14]

## Conclusion

The discovery and initial identification of **ADB-BUTINACA** in Europe in 2019 marked the emergence of another potent synthetic cannabinoid. The rapid response from forensic laboratories across the continent, utilizing advanced analytical techniques such as GC-MS and LC-HRMS, was crucial in identifying and tracking its spread. The elucidation of its metabolic pathways has provided the necessary foundation for developing reliable methods for its detection in biological samples, which is essential for both clinical toxicology and forensic investigations. This technical guide summarizes the foundational knowledge gathered during the early phase of its appearance, providing a critical resource for the scientific community engaged in monitoring and responding to the challenges posed by new psychoactive substances.

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